1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
Description
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with a chlorine atom and a butoxy chain, which is further substituted with a methoxyphenoxy group
Properties
IUPAC Name |
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-7-9-16(10-8-15)20-11-2-3-12-21-17-6-4-5-14(18)13-17/h4-10,13H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJCSYHDAEPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multiple steps:
Preparation of 4-(4-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Formation of this compound: The final compound can be obtained by reacting 4-(4-methoxyphenoxy)butanol with 1-chloro-3-bromobenzene under basic conditions, typically using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Hydrogenated aromatic compounds.
Scientific Research Applications
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.
1-chloro-3-[4-(4-hydroxyphenoxy)butoxy]benzene: Hydroxy group instead of methoxy, affecting its reactivity and applications.
1-chloro-3-[4-(4-methylphenoxy)butoxy]benzene: Methyl group instead of methoxy, leading to different chemical properties.
Uniqueness
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
